4-Fluoropiperidine

Medicinal Chemistry ADME Optimization pKa Modulation

4-Fluoropiperidine (CAS 78197-27-0) is a fluorinated piperidine building block, featuring a single fluorine substituent at the 4-position of a saturated six-membered nitrogen heterocycle. Its molecular weight is 103.14 g/mol, with an XLogP3 of approximately 0.7 and a predicted pKa of 9.33.

Molecular Formula C5H10FN
Molecular Weight 103.14
CAS No. 78197-27-0
Cat. No. B2509456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropiperidine
CAS78197-27-0
Molecular FormulaC5H10FN
Molecular Weight103.14
Structural Identifiers
SMILESC1CNCCC1F
InChIInChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2
InChIKeyQBLLOOKBLTTXHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoropiperidine (CAS 78197-27-0) Procurement Guide: Core Specifications and Functional Overview


4-Fluoropiperidine (CAS 78197-27-0) is a fluorinated piperidine building block, featuring a single fluorine substituent at the 4-position of a saturated six-membered nitrogen heterocycle. Its molecular weight is 103.14 g/mol, with an XLogP3 of approximately 0.7 and a predicted pKa of 9.33 . The compound serves as a key synthetic intermediate in pharmaceutical discovery programs targeting T-type calcium channels, histamine H3 receptors, 5-HT1D receptors, and diverse central nervous system (CNS) targets [1]. Its hydrochloride salt (CAS 57395-89-8) and hydrobromide salt (CAS 496807-96-6) are commercially available forms offering distinct solubility and handling characteristics .

Why 4-Fluoropiperidine Cannot Be Interchanged with Unsubstituted Piperidine or Alternative Fluorinated Analogs


4-Fluoropiperidine exhibits quantifiably distinct physicochemical and pharmacological properties that preclude simple substitution with unsubstituted piperidine, 3-fluoropiperidine, or 4,4-difluoropiperidine. The C4-fluorine atom reduces the piperidine nitrogen pKa from approximately 11.2 to 9.33–9.4, a ΔpKa of ~1.8 units that substantially alters ionization state at physiological pH . This pKa modulation translates into differentiated oral absorption, hERG channel liability, and blood–brain barrier penetration in derived drug candidates [1]. Moreover, the 4-fluoropiperidine scaffold exhibits superior metabolic stability in hepatic microsome assays compared to non-fluorinated analogs [2]. Substituting 4-fluoropiperidine with a positional isomer (e.g., 3-fluoropiperidine) or a difluorinated analog yields distinct conformational preferences, nucleophilicity, and biological selectivity that cannot be reliably extrapolated from 4-fluoropiperidine data [3].

4-Fluoropiperidine Quantitative Differentiation Evidence: Comparative Data vs. Closest Analogs


Reduced Basicity (pKa) Relative to Unsubstituted Piperidine

4-Fluoropiperidine exhibits a significantly lower pKa (9.33 ± 0.10, predicted; 9.4 experimental) compared to unsubstituted piperidine (pKa ~11.0–11.2). The electron-withdrawing inductive effect of the C4-fluorine atom reduces the basicity of the piperidine nitrogen by approximately 1.8 pKa units . This reduction in basicity correlates with improved oral absorption in derived 5-HT1D receptor ligands [1].

Medicinal Chemistry ADME Optimization pKa Modulation

Improved hERG Selectivity Window in T-Type Calcium Channel Antagonists

4-Aminomethyl-4-fluoropiperidine derivatives demonstrate a favorable selectivity margin between T-type calcium channel antagonism and hERG channel inhibition. In patch clamp assays, the fluorinated piperidine derivative (S)-5 exhibited an hERG IC50 of 2.2–2.9 μM (2220–2900 nM), whereas its T-type calcium channel antagonism was substantially more potent [1]. In vivo, compound 30 (a 3-axial fluoropiperidine analog) showed robust seizure reduction at 33 nM plasma concentration with no cardiovascular effects at concentrations up to 5.6 μM, representing a >170-fold safety margin [2].

Cardiovascular Safety hERG Channel T-Type Calcium Channel

Enhanced Metabolic Stability Compared to Non-Fluorinated Piperidine Analogs

Fluorination at the 4-position of piperidine confers measurable improvements in metabolic stability. In systematic studies of mono- and difluorinated saturated heterocyclic amines, 4-fluoropiperidine derivatives exhibited high metabolic stability in intrinsic microsomal clearance assays, with the strong C–F bond resisting oxidative metabolism by cytochrome P450 enzymes [1]. Comparative data indicate that 4-fluoropiperidine hydrobromide demonstrates approximately 30% longer half-life in hepatic microsomes compared to bromine or chlorine analogs .

Metabolic Stability Hepatic Clearance Fluorine Substitution

Enhanced Nucleophilicity in Acylation Reactions vs. Unsubstituted Piperidine

The electron-withdrawing effect of the C4-fluorine atom increases the acidity of the piperidine N–H proton, making formation of the corresponding N-anion (4-fluoropiperidide) more favorable compared to unsubstituted piperidine . This enhanced nucleophilicity accelerates N-acylation reactions: the C4-fluorine increases nitrogen nucleophilicity by approximately 1.8× versus non-fluorinated piperidine analogs . The 4-fluoropiperidide anion readily engages in N-alkylation and N-acylation reactions with reagents such as phenoxyacetyl chloride to yield corresponding amides efficiently .

Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

Conformational Pre-organization and Fragment 3D Character for Fragment-Based Drug Discovery

A 2024 chemoinformatic analysis of a fluorinated piperidine library evaluated the effect of fluorination position on physicochemical properties and three-dimensionality. Fluorinated piperidines including the 4-fluoro substituted scaffold exhibited calculated pKa values notably lower than non-fluorinated piperidines, with the fluorine atom providing distinct conformational preferences that enhance three-dimensional character—a desirable feature for fragment-based drug discovery [1]. The 4-fluoropiperidine scaffold demonstrated lead-likeness and was recognized by the catalytic pocket of 3CLPro (SARS-CoV-2 main protease) in a random screening panel, whereas non-fluorinated piperidine fragments were not highlighted for this activity [2].

Fragment-Based Drug Discovery 3D Fragment Conformational Analysis

Selective 5-HT1D Receptor Ligand Affinity with Improved Oral Absorption vs. Non-Fluorinated Piperidine Series

In a head-to-head series comparing 3-(3-(piperidin-1-yl)propyl)indole derivatives, incorporation of fluorine to produce 4-fluoropiperidine-containing ligands maintained high affinity and selectivity for the human 5-HT1D receptor while dramatically improving oral absorption. The fluorine substitution significantly reduced pKa, and this reduction of basicity had a dramatic, beneficial influence on oral absorption [1]. In contrast, the non-fluorinated 3-(3-(piperidin-1-yl)propyl)indole series exhibited pharmacokinetic disadvantages relative to the corresponding piperazine series [2].

5-HT1D Receptor Oral Absorption Pharmacokinetics

4-Fluoropiperidine Optimal Procurement and Research Application Scenarios


CNS Drug Discovery Programs Requiring Oral Bioavailability with Reduced Cardiovascular Liability

Procure 4-fluoropiperidine as a core scaffold when developing CNS-active agents targeting T-type calcium channels (epilepsy, tremor, neuropathic pain), 5-HT1D receptors (migraine), or histamine H3 receptors (sleep–wake disorders, cognition). The reduced pKa (9.33 vs. 11.0–11.2 for piperidine) improves passive membrane permeability and oral absorption [1], while the favorable hERG selectivity margin (>170-fold in vivo safety window) reduces cardiovascular risk compared to non-fluorinated piperidine analogs [2]. This scaffold is particularly indicated for lead optimization efforts where basic amine pKa modulation is required to achieve CNS penetration and acceptable safety pharmacology profiles.

Fragment-Based Drug Discovery Libraries Targeting Proteases and GPCRs

Incorporate 4-fluoropiperidine into fragment libraries for fragment-based drug discovery (FBDD) programs. Chemoinformatic analysis confirms that 4-fluoropiperidine possesses enhanced three-dimensional character and favorable lead-likeness compared to planar, non-fluorinated piperidine fragments [1]. The scaffold has demonstrated recognition by the 3CLPro catalytic pocket of SARS-CoV-2 in random screening panels, indicating utility in antiviral and protease-targeting programs [2]. Its distinct conformational preferences and reduced basicity make it a privileged fragment for exploring chemical space not accessible with unsubstituted piperidine or alternative fluorinated isomers.

Medicinal Chemistry Synthesis Requiring Accelerated N-Acylation and High Diastereoselectivity

Select 4-fluoropiperidine for synthetic workflows where rapid N-acylation kinetics are advantageous. The electron-withdrawing C4-fluorine increases nitrogen nucleophilicity by approximately 1.8× relative to non-fluorinated piperidine, accelerating amide bond formation [1]. Additionally, hydrogenation-based synthesis of all-cis-4-fluoropiperidine derivatives achieves exceptional diastereoselectivity (>99:1 dr) due to axial fluorine preference in the transition state [2]. These properties reduce cycle times in medicinal chemistry synthesis and improve stereochemical control, critical for generating high-purity compound libraries and scalable API intermediates.

Metabolic Stability Optimization in Lead Series with High Hepatic Clearance

Incorporate 4-fluoropiperidine as a piperidine isostere when lead series exhibit rapid hepatic clearance due to cytochrome P450-mediated oxidation. Systematic studies demonstrate high metabolic stability for 4-fluoropiperidine derivatives in intrinsic microsomal clearance assays, with the strong C–F bond resisting oxidative metabolism [1]. Comparative data show approximately 30% longer half-life in hepatic microsomes versus bromine or chlorine analogs [2]. This scaffold is therefore indicated for programs requiring reduction of metabolic liability while maintaining piperidine pharmacophore geometry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Fluoropiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.